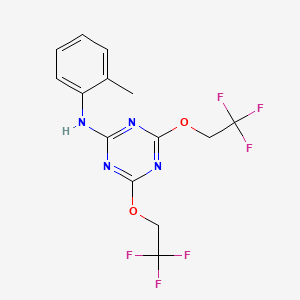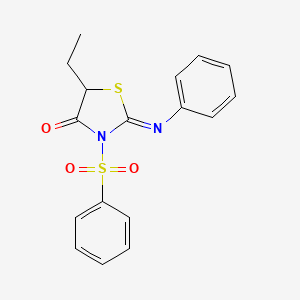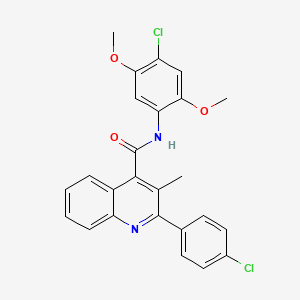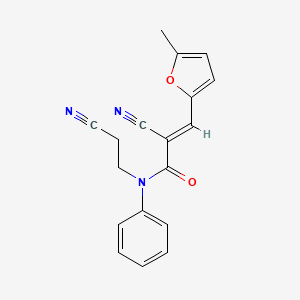
N-(2-Methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine is a complex organic compound known for its unique chemical structure and properties. This compound features a triazine ring substituted with a 2-methylphenyl group and two trifluoroethoxy groups, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.
Substitution Reactions: The introduction of the 2-methylphenyl group and the trifluoroethoxy groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazine compounds.
Applications De Recherche Scientifique
N-(2-Methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N-(2-Methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, influencing biological pathways.
Pathways Involved: It can modulate various signaling pathways, potentially leading to therapeutic effects in medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methylphenyl)-2-(2,2,2-trifluoroethoxy)-3-pyridinecarboxamide
- N-(2-Methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine
Uniqueness
N-(2-Methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine stands out due to its specific substitution pattern on the triazine ring, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C14H12F6N4O2 |
|---|---|
Poids moléculaire |
382.26 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C14H12F6N4O2/c1-8-4-2-3-5-9(8)21-10-22-11(25-6-13(15,16)17)24-12(23-10)26-7-14(18,19)20/h2-5H,6-7H2,1H3,(H,21,22,23,24) |
Clé InChI |
BHUUYBBZXIEVKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=NC(=NC(=N2)OCC(F)(F)F)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-ethylsulfanyl-13-(4-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653829.png)



![methyl {2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate](/img/structure/B11653856.png)
![3-methyl-4-nitro-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11653866.png)

![pentyl 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11653874.png)
![[3-(morpholine-4-carbothioyl)phenyl] benzoate](/img/structure/B11653882.png)
![5-(4-fluorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11653891.png)


![4-[(3,5-dimethyl-1-prop-2-enylpyrazol-4-yl)methyl]-3,5-dimethyl-1-prop-2-enylpyrazole](/img/structure/B11653907.png)

